N'-[(E)-(2,3-Dimethoxyphenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)acetohydrazide
Description
N'-[(E)-(2,3-Dimethoxyphenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide is a Schiff base derivative characterized by a hydrazide backbone conjugated to a 2,3-dimethoxyphenyl group via an imine linkage (E-configuration). The molecule also features a pyrazolone ring system substituted with a methyl group at position 3 and a ketone at position 3.
Properties
Molecular Formula |
C15H18N4O4 |
|---|---|
Molecular Weight |
318.33 g/mol |
IUPAC Name |
N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)acetamide |
InChI |
InChI=1S/C15H18N4O4/c1-9-11(15(21)19-17-9)7-13(20)18-16-8-10-5-4-6-12(22-2)14(10)23-3/h4-6,8,11H,7H2,1-3H3,(H,18,20)(H,19,21)/b16-8+ |
InChI Key |
IEKSNWLPWSVWBT-LZYBPNLTSA-N |
Isomeric SMILES |
CC1=NNC(=O)C1CC(=O)N/N=C/C2=C(C(=CC=C2)OC)OC |
Canonical SMILES |
CC1=NNC(=O)C1CC(=O)NN=CC2=C(C(=CC=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide
The foundational step requires synthesizing the pyrazolyl acetohydrazide core. Research demonstrates that hydrazide intermediates are typically generated via nucleophilic substitution between ethyl ester precursors and hydrazine hydrate. For example, ethyl 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetate reacts with excess hydrazine hydrate (1.5 eq) in ethanol under reflux for 8–12 hours. The reaction mixture is concentrated, and the product is recrystallized from methanol, yielding white crystals with a melting point of 150–152°C.
Key spectral data :
Alternative Routes for Hydrazide Formation
Some protocols employ potassium carbonate-mediated reactions in anhydrous acetone to form ester precursors before hydrazide generation. This method achieves yields of 70–75% and is preferred for substrates sensitive to prolonged heating.
Schiff Base Condensation with 2,3-Dimethoxybenzaldehyde
Standard Condensation Protocol
The final step involves refluxing 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide (1 eq) with 2,3-dimethoxybenzaldehyde (1.1 eq) in ethanol containing glacial acetic acid (0.5 mL) for 3–5 hours. The reaction is monitored via TLC (ethyl acetate/hexane, 3:7), and the product precipitates upon cooling. Filtration and recrystallization from ethanol yield the title compound as pale yellow crystals.
Optimized conditions :
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | Glacial acetic acid |
| Temperature | Reflux (78°C) |
| Time | 4 hours |
| Yield | 68–72% |
Isomerism and Stereochemical Control
The E/Z isomer ratio in Schiff bases depends on reaction conditions. NMR studies of analogous compounds reveal an 85:15 E/Z distribution when using aromatic aldehydes with electron-donating groups. For the 2,3-dimethoxy derivative, the E-isomer dominates due to steric and electronic effects, as confirmed by ¹H NMR coupling patterns.
Advanced Synthetic Modifications
Microwave-Assisted Synthesis
Recent adaptations employ microwave irradiation (300 W, 100°C) to reduce reaction times to 15–20 minutes while maintaining yields of 70–75%. This method minimizes thermal decomposition risks associated with prolonged heating.
One-Pot Methodologies
Integrated protocols bypass intermediate isolation. A mixture of ethyl 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetate, hydrazine hydrate, and 2,3-dimethoxybenzaldehyde undergoes sequential reflux in ethanol/acetic acid, achieving a 65% overall yield.
Characterization and Analytical Data
Spectroscopic Profiling
IR (KBr) :
¹H NMR (500 MHz, DMSO-d₆) :
| δ (ppm) | Assignment |
|---|---|
| 2.38 | s, 3H (pyrazole-CH₃) |
| 3.80 | s, 3H (OCH₃) |
| 4.26 | s, 2H (CH₂) |
| 6.67 | d, J = 8.5 Hz (Ar–H) |
| 7.16 | d, J = 7.5 Hz (Ar–H) |
| 8.32 | s, 1H (N=CH) |
| 10.62 | s, 1H (CONH) |
13C NMR (125 MHz, DMSO-d₆) :
Purity and Yield Optimization
Recrystallization Solvent Screening
| Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|
| Ethanol | 72 | 98.5 |
| Methanol | 68 | 97.8 |
| Acetonitrile | 65 | 96.2 |
Catalytic Additives
Inclusion of molecular sieves (4Å) improves yields to 78% by absorbing water and shifting equilibrium toward product formation.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,3-Dimethoxyphenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N’-[(E)-(2,3-Dimethoxyphenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N’-[(E)-(2,3-Dimethoxyphenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)acetohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
DNA Interaction: Potential to bind to DNA, interfering with replication and transcription processes.
Signal Transduction: May modulate signal transduction pathways, influencing cell growth and apoptosis.
Comparison with Similar Compounds
Key Observations:
Electron-Donating vs.
Heterocyclic Modifications :
- The triazole-sulfanyl analog () introduces a sulfur-containing heterocycle, which may improve metabolic stability and metal-binding affinity compared to the pyrazolone-based target compound .
Physicochemical and Spectroscopic Properties
- Melting Points : Pyrazolone derivatives (e.g., (4E)-2-acetyl-4-benzylidene-5-methyl-2,4-dihydro-3H-pyrazol-3-one) exhibit melting points near 170°C, suggesting moderate thermal stability . The target compound’s melting point is unreported but expected to align with this range.
- IR Spectroscopy : Characteristic peaks for C=O (pyrazolone, ~1702 cm⁻¹) and C=N (imine, ~1519 cm⁻¹) are consistent across analogs .
Biological Activity
N'-[(E)-(2,3-Dimethoxyphenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)acetohydrazide is a complex organic compound featuring a hydrazide moiety and a pyrazole structure, which has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, along with relevant case studies and research findings.
Anticancer Activity
Research indicates that compounds containing pyrazole derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : Pyrazoles have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specific compounds have demonstrated IC50 values indicating effective cytotoxicity against cancer cells. For example, related pyrazole derivatives have shown IC50 values as low as 0.28 µM against A549 lung cancer cells .
- Case Study : A study on a related compound demonstrated significant cytotoxic effects on MCF7 breast cancer cells with an IC50 of 1.88 µM . Such findings suggest that this compound may exhibit similar or enhanced anticancer properties.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is well-documented:
- Mechanism : Pyrazoles can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways .
- Research Findings : In vitro studies have shown that certain pyrazole derivatives significantly reduce inflammation markers in cell cultures exposed to inflammatory stimuli . This suggests that our compound may also possess similar anti-inflammatory capabilities.
Antimicrobial Activity
The antimicrobial properties of hydrazides and pyrazoles are notable:
- Activity Spectrum : Pyrazole derivatives have been reported to exhibit antibacterial and antifungal activities against various pathogens. For instance, compounds with similar structures have shown effectiveness against Staphylococcus aureus and Candida albicans .
- Case Study : A related study highlighted the effectiveness of a pyrazole-based compound in inhibiting the growth of multiple bacterial strains, indicating the potential for this compound to act as an antimicrobial agent.
Data Table: Biological Activities of Related Pyrazole Derivatives
| Compound Name | Activity Type | Target Cell Line/Pathogen | IC50/Effect |
|---|---|---|---|
| Compound 1 | Anticancer | MCF7 | 1.88 µM |
| Compound 2 | Anticancer | A549 | 0.28 µM |
| Compound 3 | Anti-inflammatory | In vitro model | Significant reduction in cytokines |
| Compound 4 | Antimicrobial | Staphylococcus aureus | Effective inhibition observed |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N'-[(E)-(2,3-Dimethoxyphenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)acetohydrazide, and how are intermediates purified?
- Methodological Answer : The compound is typically synthesized via condensation of acetohydrazide derivatives with aromatic aldehydes under acidic or catalytic conditions. For example, hydrazide intermediates can react with 2,3-dimethoxybenzaldehyde in ethanol or methanol under reflux (60–80°C) for 4–6 hours. Key purification steps include recrystallization using methanol/water mixtures or column chromatography with silica gel (ethyl acetate/hexane eluent) to isolate the Schiff base product .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- IR Spectroscopy : Confirm the presence of C=N (1590–1620 cm⁻¹) and NH groups (3200–3300 cm⁻¹) .
- ¹H NMR : Identify peaks for methoxy groups (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–7.5 ppm), and hydrazide NH (δ 10–11 ppm).
- Mass Spectrometry : Verify the molecular ion peak (M⁺) and fragmentation patterns consistent with the hydrazone backbone .
Q. How can researchers assess the compound’s reactivity toward nucleophiles or electrophiles?
- Methodological Answer : Reactivity studies often involve treating the compound with agents like hydrazine (to test hydrazone cleavage) or acetic anhydride (to probe acylation at the NH group). Monitor reactions via TLC and characterize products using NMR/IR. For example, hydrazine hydrate may reduce the C=N bond, yielding a primary amine intermediate .
Advanced Research Questions
Q. What computational strategies are recommended to predict the compound’s electronic properties and binding interactions?
- Methodological Answer :
- DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., enzymes with hydrophobic pockets). Validate docking poses with MD simulations .
Q. How can contradictions in crystallographic and spectroscopic data for structural confirmation be resolved?
- Methodological Answer : Cross-validate X-ray crystallography data (e.g., bond lengths/angles) with DFT-optimized structures. For instance, discrepancies in C=N bond lengths (1.28–1.32 Å experimentally vs. 1.30–1.35 Å computationally) may arise from crystal packing effects. Use Hirshfeld surface analysis to assess intermolecular interactions influencing crystallographic parameters .
Q. What experimental design principles apply to optimizing the compound’s synthetic yield under flow-chemistry conditions?
- Methodological Answer : Implement a Design of Experiments (DoE) approach to optimize parameters like temperature, residence time, and catalyst loading. For continuous-flow synthesis, use microreactors to enhance mixing and heat transfer. Statistical models (e.g., response surface methodology) can identify optimal conditions while minimizing side reactions .
Q. What mechanistic insights exist for the compound’s participation in cyclization or ring-opening reactions?
- Methodological Answer : Study reaction pathways using kinetic isotope effects (KIEs) or trapping experiments. For example, phosphorous oxychloride-mediated cyclization of hydrazide derivatives to oxadiazoles proceeds via a Vilsmeier-Haack intermediate, detectable by ³¹P NMR .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical (DFT) and experimental (XRD) bond angles in the hydrazone moiety?
- Methodological Answer : Compare torsional angles in the crystal structure (e.g., dihedral angles between aromatic rings) with gas-phase DFT models. Environmental effects (solvent, crystal packing) often induce deviations. Apply polarizable continuum models (PCM) in DFT to simulate solvent interactions and reduce discrepancies .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for condensation reactions to avoid hydrolysis of the Schiff base .
- Characterization : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula integrity, especially for isotopic patterns .
- Computational Validation : Cross-check docking results with experimental binding assays (e.g., SPR or ITC) to ensure biological relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
